molecular formula C20H23N3OS B2408092 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1787914-53-7

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2408092
CAS RN: 1787914-53-7
M. Wt: 353.48
InChI Key: CLBGMDRSWRPDRE-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H23N3OS and its molecular weight is 353.48. The purity is usually 95%.
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Scientific Research Applications

Cyclopalladation of N-Substituted Pyrrolidine and Piperidine

The study by Nojima, Nonoyama, and Nakajima (1996) explores the cyclopalladation reactions of N-substituted pyrrolidine and piperidine, which is a method of creating palladium complexes that could be relevant for catalysis and material science research. This method might offer insights into the synthesis and functionalization of complex molecules including pyrrolopyridine derivatives, potentially impacting the development of novel catalysts or pharmaceutical intermediates Nojima, M., Nonoyama, M., & Nakajima, K. (1996). Cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine. Polyhedron..

Spectroscopic Identification of Cathinones

Nycz, Paździorek, Małecki, and Szala (2016) identified novel cathinones and explored derivatization for spectroscopic identification. While this study focuses on cathinones, the analytical techniques and derivatization strategies discussed could be applicable to the structural analysis and modification of a wide range of organic compounds, including pyrrolopyridine and thiophene derivatives, to understand their properties and potential applications better Nycz, J., Paździorek, T., Małecki, G., & Szala, M. (2016). Identification and derivatization of selected cathinones by spectroscopic studies. Forensic Science International..

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-19(20(9-1-2-10-20)17-7-4-15-25-17)22-12-5-13-23-14-8-16-6-3-11-21-18(16)23/h3-4,6-8,11,14-15H,1-2,5,9-10,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGMDRSWRPDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.